molecular formula C10H12BrNO B14055489 1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one

Cat. No.: B14055489
M. Wt: 242.11 g/mol
InChI Key: MXWIPBJKONZHDA-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of an amino group, a bromomethyl group, and a propanone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-methylbenzyl alcohol to form 3-(bromomethyl)benzyl alcohol, which is then converted to 1-(3-bromomethylphenyl)propan-1-one through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of 1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-amino-5-(carboxymethyl)phenyl)propan-1-one.

    Reduction: Formation of 1-(3-amino-5-(bromomethyl)phenyl)propan-1-ol.

    Substitution: Formation of 1-(3-amino-5-(azidomethyl)phenyl)propan-1-one.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one
  • 1-(3-Amino-5-(methyl)phenyl)propan-1-one
  • 1-(3-Amino-5-(hydroxymethyl)phenyl)propan-1-one

Uniqueness

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. This unique reactivity profile makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6,12H2,1H3

InChI Key

MXWIPBJKONZHDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CBr)N

Origin of Product

United States

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